An In-Depth Technical Guide to the Fundamental Properties of 5-Fluoropyrimidin-4-amine
An In-Depth Technical Guide to the Fundamental Properties of 5-Fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropyrimidin-4-amine, a fluorinated derivative of the pyrimidine core, represents a molecule of significant interest within medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence the compound's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacological profile. This technical guide provides a comprehensive overview of the fundamental properties of 5-Fluoropyrimidin-4-amine, drawing upon available data for the compound and its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrimidine-based therapeutic agents.
Chemical and Physical Properties
The core chemical and physical characteristics of 5-Fluoropyrimidin-4-amine are summarized in the tables below. It is important to note that while some data is available for the target compound, other properties have been inferred from structurally related molecules due to a lack of specific experimental data for 5-Fluoropyrimidin-4-amine.
Table 1: Chemical Identity of 5-Fluoropyrimidin-4-amine
| Property | Value | Reference |
| IUPAC Name | 5-fluoropyrimidin-4-amine | [1] |
| Synonyms | 5-Fluoro-pyrimidin-4-ylamine, 4-Pyrimidinamine, 5-fluoro- | [1] |
| CAS Number | 811450-26-7 | [1] |
| Molecular Formula | C₄H₄FN₃ | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Canonical SMILES | C1=C(C(=NC=N1)N)F |
Table 2: Physical Properties of 5-Fluoropyrimidin-4-amine and Related Compounds
| Property | 5-Fluoropyrimidin-4-amine | 5-Fluoro-2-methylpyrimidin-4-amine | 5-Fluorocytosine | Reference |
| Melting Point | Data not available | 142.7–143.9 °C | 294-296 °C | |
| Boiling Point | 222.7°C at 760 mmHg | 209.2±20.0 °C at 760 mmHg | Data not available | [2] |
| Appearance | Data not available | - | White to off-white powder |
Table 3: Solubility Profile of 5-Fluoropyrimidin-4-amine (Qualitative)
| Solvent | Solubility | Reference |
| Water | Data not available | |
| Ethanol | Data not available | |
| DMSO | Data not available | |
| Methanol | Data not available |
Spectral Properties
Detailed spectral data for 5-Fluoropyrimidin-4-amine is limited. The following sections provide expected spectral characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific NMR data for 5-Fluoropyrimidin-4-amine is not available. However, the spectra of the closely related compounds 5-aminopyrimidine and 5-Fluorocytosine can provide valuable insights into the expected chemical shifts.
Table 4: Comparative ¹H NMR and ¹³C NMR Data of Related Pyrimidine Derivatives (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-aminopyrimidine | 8.34 (s, 2H, H-2, H-6), 8.08 (s, 1H, H-4), 5.95 (s, 2H, NH₂) | 156.4 (C-4), 153.2 (C-2, C-6), 122.9 (C-5) | |
| 5-Fluorocytosine | 7.75 (d, J=6.4 Hz, 1H, H-6), 7.2-6.8 (br s, 2H, NH₂), 6.7-6.3 (br s, 1H, NH) | 157.5 (d, J=13.5 Hz, C-4), 154.0 (C-2), 139.5 (d, J=235 Hz, C-5), 125.0 (d, J=32 Hz, C-6) | [3] |
| Expected for 5-Fluoropyrimidin-4-amine | Aromatic protons expected in the range of 8.0-9.0 ppm. The proton at C6 would likely appear as a doublet due to coupling with the fluorine at C5. The amino protons would appear as a broad singlet. | The carbon bearing the fluorine (C-5) would show a large C-F coupling constant. Other carbons would be in the typical aromatic region for pyrimidines, with shifts influenced by the amino and fluoro substituents. |
Infrared (IR) Spectroscopy
A specific IR spectrum for 5-Fluoropyrimidin-4-amine is not available. However, based on its functional groups, the following characteristic absorption bands can be expected:
Table 5: Predicted Infrared Absorption Bands for 5-Fluoropyrimidin-4-amine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 3100-3000 | C-H stretch (aromatic) | Weak |
| 1650-1580 | N-H bend (scissoring) | Medium |
| 1600-1450 | C=C and C=N ring stretching | Medium-Strong |
| 1250-1000 | C-F stretch | Strong |
| 910-665 | N-H wag | Broad, Strong |
Mass Spectrometry (MS)
While a specific mass spectrum for 5-Fluoropyrimidin-4-amine is not available, the expected molecular ion peak [M]⁺ would be at m/z 113.04, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN and NH₃, which is characteristic of pyrimidine and amine-containing compounds. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.
Synthesis and Reactivity
Proposed Synthesis
A detailed experimental protocol for the synthesis of 5-Fluoropyrimidin-4-amine is not explicitly described in the literature. However, a plausible synthetic route can be adapted from general methods for the synthesis of fluorinated pyrimidines and the specific synthesis of the closely related compound, 5-Fluorocytosine[1][4]. A potential pathway involves the reaction of a suitable starting material, such as 2,4-dichloro-5-fluoropyrimidine, with ammonia.
Reactivity Profile
Specific data on the chemical stability and reactivity of 5-Fluoropyrimidin-4-amine is not available[2]. As a pyrimidine derivative, it is expected to undergo reactions typical of this heterocyclic system. The amino group can act as a nucleophile and can be subject to derivatization. The fluorine atom can influence the reactivity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack at adjacent positions. Stability studies would be necessary to determine its shelf-life and degradation pathways under various conditions (e.g., pH, temperature, light).
Biological Activity and Mechanism of Action
Anticipated Biological Role
While specific biological studies on 5-Fluoropyrimidin-4-amine are lacking, its structural similarity to known anticancer agents like 5-Fluorouracil (5-FU) suggests that it may possess antimetabolite properties. Fluoropyrimidines are known to interfere with nucleotide synthesis and can be incorporated into RNA and DNA, leading to cytotoxicity in rapidly dividing cells, such as cancer cells.
Hypothesized Mechanism of Action
It is hypothesized that 5-Fluoropyrimidin-4-amine, after intracellular activation, could act as an inhibitor of key enzymes involved in pyrimidine metabolism. A primary target is likely to be thymidylate synthase (TS), an essential enzyme for the synthesis of thymidine, a crucial component of DNA. Inhibition of TS leads to a depletion of thymidine triphosphate (dTTP), which in turn disrupts DNA replication and repair, ultimately triggering apoptosis in cancer cells. Furthermore, metabolites of fluoropyrimidines can be incorporated into RNA, leading to disruption of RNA processing and function.
